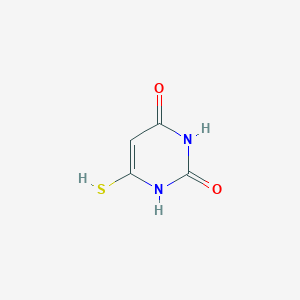
6-sulfanyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercaptopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH) attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The general reaction scheme is as follows: [ \text{Barbituric Acid} + \text{Thiourea} \rightarrow \text{6-Mercaptopyrimidine-2,4(1H,3H)-dione} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 6-Mercaptopyrimidine-2,4(1H,3H)-dione can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The mercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives with different functional groups.
科学研究应用
6-Mercaptopyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-mercaptopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with nucleic acid synthesis.
相似化合物的比较
Barbituric Acid: A precursor in the synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione, known for its use in the production of barbiturate drugs.
Thiourea: Another precursor, commonly used in the synthesis of various sulfur-containing compounds.
6-Methyluracil: A pyrimidine derivative with similar structural features but different chemical properties.
Uniqueness: 6-Mercaptopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C4H4N2O2S |
|---|---|
分子量 |
144.15 g/mol |
IUPAC 名称 |
6-sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H,(H3,5,6,7,8,9) |
InChI 键 |
HCFLFBOWTIRGOA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)NC1=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



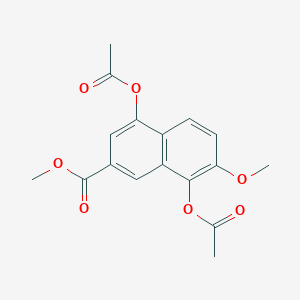

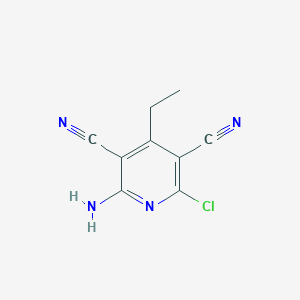
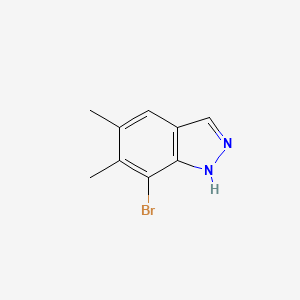
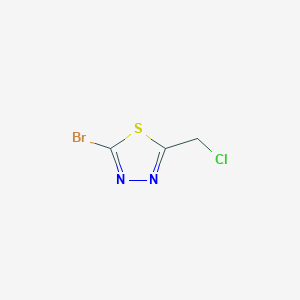

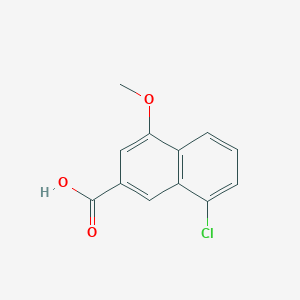
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
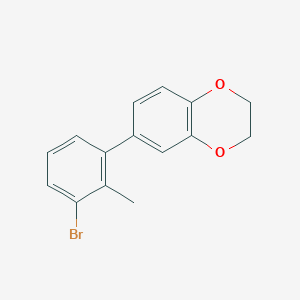
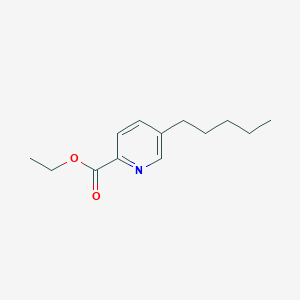

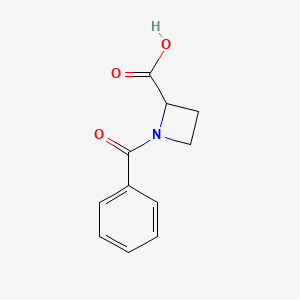
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
